5-PIPERIDINO-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE
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Overview
Description
5-PIPERIDINO-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a complex organic compound known for its unique chemical structure and properties This compound features a piperidine ring, a trifluoromethoxyphenyl group, and a trifluoromethyl group attached to an imidazole dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-PIPERIDINO-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with a trifluoromethoxyphenyl-substituted imidazole dione precursor. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
5-PIPERIDINO-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the imidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or phenyl rings using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sulfonates, dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced imidazole derivatives .
Scientific Research Applications
5-PIPERIDINO-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-PIPERIDINO-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds also contain trifluoromethyl groups and are used in agrochemicals and pharmaceuticals.
Trifluoromethylimidazoles: Similar to the target compound, these imidazole derivatives have applications in various fields due to their unique chemical properties.
Uniqueness
Its unique structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-piperidin-1-yl-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N3O3/c17-15(18,19)14(24-8-2-1-3-9-24)12(26)25(13(27)23-14)10-4-6-11(7-5-10)28-16(20,21)22/h4-7H,1-3,8-9H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGQCTNAWBCHPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(C(=O)N(C(=O)N2)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F6N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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